1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole
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Overview
Description
1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole ring substituted with a methyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminothiophenol with methyl iodide to form 2-(methylsulfanyl)aniline, which is then cyclized with formic acid to yield the desired benzodiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized benzodiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzodiazole derivatives.
Scientific Research Applications
1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-2-(methylsulfanyl)-1H-imidazole: Shares the methylsulfanyl group but has an imidazole ring instead of a benzodiazole ring.
2-Methylsulfanylbenzimidazole: Similar structure but lacks the methyl group on the benzodiazole ring.
1-Methyl-2-(methylsulfanyl)-1H-indole: Contains an indole ring with similar substituents.
Uniqueness: 1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-methyl-2-methylsulfanylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-11-8-6-4-3-5-7(8)10-9(11)12-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHRQAMBKXWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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